molecular formula C21H15Cl4N3 B3009377 6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 477858-94-9

6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B3009377
CAS RN: 477858-94-9
M. Wt: 451.17
InChI Key: JEICWGNEVDNXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological activities. Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their potential medicinal applications, including antitumor activities. The specific compound is characterized by the presence of dichlorobenzyl and dichlorophenyl groups, which may influence its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various starting materials, such as benzyl cyanides and hydrazine hydrate, followed by further functionalization. For instance, the intermediate 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is synthesized from 2,4-dichlorobenzyl cyanide through acetylation and subsequent condensation with hydrazine hydrate . The final pyrazolo[1,5-a]pyrimidine derivatives are then prepared by reacting diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles . The synthesis routes are designed to yield high-purity compounds with good yields, and the structures are typically confirmed using various spectroscopic methods, including IR and NMR.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray diffraction analysis . These methods provide detailed information about the molecular framework, including the positions of substituents and the overall three-dimensional arrangement of atoms within the molecule. The presence of substituents like chloromethyl groups and the specific arrangement of dichlorophenyl groups can significantly influence the molecular conformation and, consequently, the chemical and biological properties of the compound.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and reactions with bisnucleophiles, leading to the formation of new polycyclic heterocyclic derivatives . For example, the reaction of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine with bisnucleophiles results in the formation of pyrazolo[1,5-a]quinazolines . These reactions are often explored to create new compounds with potential bioactivity against human tumor cell lines.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets. For instance, the presence of trifluoromethyl groups has been associated with marked inhibition against the proliferation of certain human cancer cell lines, indicating the importance of these groups in the biological activity of the compound .

Scientific Research Applications

Synthesis and Characterization

The pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, have been synthesized and characterized due to their biological activities. For instance, Xu Li-feng (2011) reported the synthesis of three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry (Xu Li-feng, 2011).

Anticancer and Anti-inflammatory Properties

A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives showed potential anticancer and anti-5-lipoxygenase activities, suggesting a role in developing therapies against cancer and inflammation (Rahmouni et al., 2016).

Structural Analysis and Reactivity

Aggarwal et al. (2009) focused on the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, contributing to understanding the chemical reactivity and properties of these compounds (Aggarwal et al., 2009).

Pharmaceutical Applications

The unique structure of pyrazolo[1,5-a]pyrimidine derivatives has led to their exploration in pharmaceutical applications. For example, Bruni et al. (1994) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines as potential benzodiazepine receptor ligands, indicating the therapeutic relevance of these compounds (Bruni et al., 1994).

Potential in Drug Discovery

The versatility of pyrazolo[1,5-a]pyrimidines in synthesizing various biologically active compounds makes them valuable in drug discovery. Ajani et al. (2019) highlighted the synthesis of pyrazole-based pyrimidine scaffolds with potential applications in AIDS chemotherapy, further emphasizing the significance of these compounds in developing new therapeutic agents (Ajani et al., 2019).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl4N3/c1-11-14(9-15-16(22)4-3-5-17(15)23)12(2)28-21(26-11)10-20(27-28)13-6-7-18(24)19(25)8-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEICWGNEVDNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C3=CC(=C(C=C3)Cl)Cl)C)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.